6-Bromo-2-chloro-7-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-chloro-7-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKBPJZXVQDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC(=NC2=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-7-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-chloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource, detailing the established methodologies for determining its key physicochemical parameters. By elucidating the principles and practical execution of these experimental protocols, this guide empowers researchers to generate a robust data package essential for advancing drug development programs. We will explore the determination of chemical identity and structure, melting point, solubility, partition coefficient (logP), and acid dissociation constant (pKa), providing expert insights into the causality behind experimental choices and the interpretation of results.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2] The specific substitution pattern of this compound, featuring a halogenated benzene ring and a methoxy group, suggests its potential as a key intermediate or a pharmacologically active agent. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides the scientific framework for a comprehensive physicochemical characterization of this promising molecule.

Chemical Identity and Structure

The unambiguous confirmation of the chemical structure is the cornerstone of any physicochemical analysis. For this compound, this involves a combination of spectroscopic and crystallographic techniques.

Basic Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂O | [3][4] |

| Molecular Weight | 273.51 g/mol | [3][4] |

| CAS Number | 953040-63-6 | [3] |

| Appearance | Solid (predicted) | [3] |

Structural Elucidation: A Multi-technique Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for confirming the chemical structure. For absolute confirmation of the three-dimensional arrangement and intermolecular interactions, single-crystal X-ray crystallography is the gold standard.[5][6][7][8]

Caption: Workflow for the structural elucidation of this compound.

-

Crystal Growth: The primary challenge is to grow a single crystal of sufficient size and quality (ideally >0.1 mm in all dimensions).[8][9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] The diffraction pattern of regularly spaced reflections is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The intensities of the diffracted X-rays are used to solve the phase problem and generate an electron density map.[8] From this map, the positions of the atoms can be determined and refined to yield a precise three-dimensional structure.[8]

Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a quick and valuable assessment of a compound's purity.[10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of the melting range.[10]

Experimental Determination of Melting Point

The capillary method is the most common and accessible technique for determining the melting point of a solid organic compound.[11]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[10]

-

Approximate Melting Point: A rapid heating rate (10-20°C/minute) is used to determine an approximate melting range.[12][13]

-

Accurate Melting Point: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/minute) starting from about 20°C below the approximate melting point.[12][13]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

For higher precision and to study thermal transitions, Differential Scanning Calorimetry (DSC) can be employed.[11]

Solubility: A Critical Determinant of Bioavailability

Solubility, particularly aqueous solubility, is a crucial physicochemical property that directly impacts a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Qualitative Solubility Assessment

A preliminary understanding of the solubility profile can be obtained through simple solubility tests in a range of solvents.

-

Solvent Selection: A panel of solvents is chosen to represent a range of polarities and pH, including water, 5% HCl, 5% NaHCO₃, 5% NaOH, and an organic solvent like ethanol or DMSO.[14][15][16]

-

Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is added to a specific volume of each solvent (e.g., 0.5-1 mL) in a test tube.[14][15]

-

Observation: The mixture is vortexed or shaken vigorously for a set period.[14] The solubility is then visually assessed as soluble, partially soluble, or insoluble.[17]

Quantitative Solubility Determination (Thermodynamic Solubility)

For a precise measure of solubility, a thermodynamic solubility assay is performed.

Caption: Workflow for the determination of thermodynamic solubility.

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter influencing membrane permeability, protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[18][19]

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination.[19]

-

Phase Preparation: n-octanol and water (or a buffer of relevant pH, typically 7.4) are mutually saturated by shaking them together overnight and then separating the layers.[20]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.

-

Equilibration: The biphasic system is shaken vigorously for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[20]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

An alternative, higher-throughput method for estimating logP is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[19]

Ionization State: Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[2] Since the ionization state affects a molecule's solubility, permeability, and target binding, determining the pKa is crucial for understanding its behavior in a physiological environment.[2] Quinazoline derivatives are generally weak bases.[21]

Experimental Determination of pKa: UV-Metric Titration

For compounds with a chromophore, such as this compound, UV-metric titration is a robust method for pKa determination.[20]

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent.

-

Titration: Aliquots of the stock solution are added to a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13) in a 96-well plate.[20]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded for each pH value.

-

Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are analyzed. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

Computational methods can also provide reliable estimations of pKa for quinazoline derivatives, offering a less resource-intensive approach in the early stages of discovery.[1][21]

Conclusion and Future Directions

This guide has outlined the essential physicochemical properties of this compound and provided a detailed roadmap for their experimental determination. A comprehensive understanding of these parameters is indispensable for any researcher working with this molecule. The generation of a robust physicochemical data package, as described herein, will provide critical insights into the drug-like properties of this compound and will be instrumental in guiding its future development as a potential therapeutic agent.

References

- A computational approach to evaluate the pKa's of quinazoline derivatives. Digital Archive.

- Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.

- Melting point determination.

- Measuring the Melting Point. Westlab Canada. Published 2023-05-08.

- Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate.

- Melting point determination. SSERC.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds | PDF. Scribd.

- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive.

- Experiment 1 - Melting Points.

- 6-Bromo-7-chloro-2-methylquinazolin-4-ol | 1698026-73-1. Benchchem.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published 2022-04-07.

- Experiment: Solubility of Organic & Inorganic Compounds.

- X-ray Crystallography. Creative BioMart.

- LogP—Making Sense of the Value. ACD/Labs.

- Methods for Determination of Lipophilicity. Encyclopedia.pub. Published 2022-08-25.

- Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. Published 2004-12-23.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- How can you determine the solubility of organic compounds?. Quora. Published 2017-06-24.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- 6-Bromo-2-chloro-7-methoxy-quinazoline. CymitQuimica.

- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Published 2019-01-30.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- Small molecule crystallography. Excillum.

- X-ray crystallography. Wikipedia.

- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. FAQ - Guidechem.

- 6-Bromo-2-chloroquinazoline. Sigma-Aldrich.

- 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. PubChem.

- 6-Bromo-2-methylquinoline 97 877-42-9. Sigma-Aldrich.

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.

- 6-Bromo-2-methylquinoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Published 2024-07-04.

- This compound.

- 6-BroMo-2-chloro-5-fluoro-quinazoline(1036756-07-6) 1 H NMR. ChemicalBook.

- 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. PubChem.

- 7-bromo-2-methoxy-4-methylquinoline. Chemical Synthesis Database. Published 2025-05-20.

- 6-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite.

- 6-Bromo-2-methylquinoline, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- 6-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 22931326. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 3. 6-Bromo-2-chloro-7-methoxy-quinazoline | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ws [chem.ws]

- 18. acdlabs.com [acdlabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

6-Bromo-2-chloro-7-methoxyquinazoline: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-chloro-7-methoxyquinazoline (CAS No. 953040-63-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering a valuable resource for scientists engaged in the development of novel therapeutics.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Notably, several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework, underscoring its therapeutic relevance.[1] The compound this compound incorporates several key features that make it a valuable building block for chemical synthesis and drug development. The bromine atom at the 6-position and the chlorine atom at the 2-position serve as versatile handles for a variety of chemical transformations, including cross-coupling and nucleophilic substitution reactions. The methoxy group at the 7-position can influence the molecule's electronic properties and its interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning chemical reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 953040-63-6 | [3] |

| Molecular Formula | C₉H₆BrClN₂O | [3] |

| Molecular Weight | 273.51 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| Purity | ≥97% (typical) | [3] |

| InChI | InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 | [3] |

| InChI Key | DQXKBPJZXVQDEU-UHFFFAOYSA-N | [3] |

| SMILES | n1c2cc(c(Br)cc2cnc1Cl)OC |

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted anthranilic acid derivative. The key steps would involve the formation of the quinazoline ring system followed by chlorination.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of a substituted anthranilic acid with a source of carbon and nitrogen to form the quinazoline-dione core.

-

Reactants: 5-Bromo-4-methoxyanthranilic acid, Urea.

-

Procedure: A mixture of 5-bromo-4-methoxyanthranilic acid and urea is heated at high temperature (typically 150-180 °C). The reaction proceeds via the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization to yield 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione. The product can be purified by recrystallization.

-

Causality: The use of urea provides both the carbonyl carbon and the nitrogen atom required to complete the pyrimidine ring of the quinazoline scaffold. The high temperature provides the necessary activation energy for the cyclization reaction.

Step 2: Chlorination to yield this compound

The quinazoline-dione intermediate is then subjected to chlorination to introduce the chloro group at the 2-position.

-

Reactants: 6-Bromo-7-methoxyquinazoline-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl₃).

-

Procedure: The intermediate from Step 1 is refluxed in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[4] The reaction mixture is then carefully quenched with ice water, and the resulting precipitate is filtered, washed, and dried to afford the final product.

-

Causality: Phosphorus oxychloride is a powerful chlorinating agent capable of converting the keto groups of the quinazolin-dione into chloro substituents. The reaction typically proceeds with high efficiency.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Utility

The chemical reactivity of this compound is dictated by the presence of the two halogen substituents on the quinazoline ring. The chlorine atom at the 2-position and the bromine atom at the 6-position offer orthogonal reactivity, allowing for selective functionalization.

Nucleophilic Aromatic Substitution (SNAAr)

The 2-chloro substituent is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, at this position. It is important to note that in 2,4-dichloroquinazoline systems, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.[5] This differential reactivity can be exploited for selective sequential substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of novel quinazoline derivatives with diverse substitution patterns at the 6-position.

Caption: Key reaction pathways for the functionalization of this compound.

Potential Applications in Drug Discovery and Chemical Biology

Given the established biological importance of the quinazoline scaffold, this compound represents a highly valuable starting material for the synthesis of compound libraries for high-throughput screening. Its potential applications span several therapeutic areas.

Kinase Inhibitors

The quinazoline core is a well-established pharmacophore for the development of kinase inhibitors. By strategically modifying the 2- and 6-positions of this compound, researchers can design and synthesize novel compounds targeting specific kinases implicated in cancer and other diseases.

Antimicrobial Agents

Quinazoline derivatives have also shown promise as antimicrobial agents. The versatile substitution pattern of the target compound allows for the exploration of structure-activity relationships to develop potent and selective antibacterial and antifungal compounds.

Chemical Probes

As a versatile chemical intermediate, this compound can be utilized in the synthesis of chemical probes to investigate biological pathways. For instance, it can be functionalized with fluorescent tags, biotin labels, or photoaffinity groups to enable the study of protein-ligand interactions.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in the fields of medicinal chemistry, drug discovery, and chemical biology. Its versatile chemical handles allow for the synthesis of a wide array of novel derivatives. While detailed experimental data on this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications. As research into novel therapeutics continues to expand, the utility of such well-designed chemical building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Quinazoline derivatives: synthesis and bioactivities. PubMed Central, 13(1), 1–23.

- Ghorbani, M., Emami, S., & Asgari, D. (2024).

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- QUA. (n.d.). User-friendly this compound Collection. Retrieved from [Link]

- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.

- PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]

- PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

- CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

- ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

- PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1698.

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

- PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

- PubMed Central. (n.d.). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]

- Google Patents. (n.d.). US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).

- Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

- SpectraBase. (n.d.). 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline. Retrieved from [Link]

- PubMed Central. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2. Chemical Biology & Drug Design, 99(4), 545-555.

- eCampusOntario Pressbooks. (n.d.). References and Resources – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2-chloro-7-methoxy-quinazoline | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Molecular Structure and Application of 6-Bromo-2-chloro-7-methoxyquinazoline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-chloro-7-methoxyquinazoline is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a position-directing bromine atom, and an electron-donating methoxy group, makes it a strategic building block for the synthesis of targeted therapeutics. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores the chemical principles governing its synthesis and reactivity. Particular emphasis is placed on its application as a precursor to potent kinase inhibitors, offering field-proven insights into its strategic role in drug discovery pipelines.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation is owed to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of quinazoline are integral to numerous approved drugs, particularly in oncology, where they form the core of several receptor tyrosine kinase (RTK) inhibitors.[1][4]

Within this important class of molecules, this compound (CAS No. 953040-63-6) stands out as a key synthetic intermediate.[5] Its structure is pre-organized for facile derivatization, primarily via nucleophilic substitution at the C2-chloro position. This allows for the systematic introduction of various pharmacophores, a strategy widely employed in the development of inhibitors for kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6] Understanding the detailed molecular architecture and reactivity of this compound is therefore essential for its effective utilization in the synthesis of next-generation targeted therapies.

Synthesis and Characterization Workflow

The synthesis of this compound typically follows a multi-step sequence that builds the heterocyclic core and then introduces the key reactive chloro-substituent. The following represents a plausible and common strategy based on established quinazoline chemistry.[2][7]

General Synthetic Strategy

The most reliable pathway involves the construction of a quinazolinone intermediate, followed by a chlorination step. This approach offers high yields and good control over the final substitution pattern.

Detailed Experimental Protocol (Illustrative)

-

Cyclocondensation to form Quinazolinone: 2-amino-4-bromo-5-methoxybenzoic acid is heated with an excess of formamide. The formamide serves as both a reagent, providing the C2 carbon, and as a solvent. This reaction proceeds via an initial acylation followed by intramolecular cyclization and dehydration to yield 6-Bromo-7-methoxyquinazolin-4(3H)-one.

-

Chlorination: The dried quinazolinone intermediate is refluxed with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This step is critical as it converts the 4-oxo group into a 4-chloro group. In many cases, this reaction can also introduce a chlorine at the C2 position, especially with prolonged heating or specific catalysts, to yield a 2,4-dichloroquinazoline. Subsequent selective reactions may be required to isolate the 2-chloro isomer, or the synthesis may proceed via an alternative precursor that directs 2-chlorination.

-

Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize acidity, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Molecular Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and composition.

Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂O | [5] |

| Molecular Weight | 273.51 g/mol | [5] |

| CAS Number | 953040-63-6 | [5] |

| Appearance | Solid | [5] |

| InChI Key | DQXKBPJZXVQDEU-UHFFFAOYSA-N | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra for this compound would exhibit distinct, well-resolved signals corresponding to its asymmetric substitution pattern.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~9.10 | Singlet (s) |

| ~8.25 | Singlet (s) |

| ~7.40 | Singlet (s) |

| ~4.05 | Singlet (s) |

-

Rationale: The protons on the benzene portion of the ring system (H-5 and H-8) are expected to appear as sharp singlets due to the lack of adjacent protons for spin-spin coupling. The H-5 proton is deshielded by the adjacent bromine atom, while the H-8 proton is influenced by the methoxy group. The H-4 proton on the pyrimidine ring is typically found significantly downfield due to the anisotropic effect of the two adjacent nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides an exact molecular weight and confirms the elemental composition through the analysis of isotopic patterns. For this compound, the mass spectrum is particularly informative due to the presence of both bromine and chlorine, each with two stable isotopes.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)

The molecular ion (M⁺) peak will appear as a characteristic cluster of peaks:

-

M⁺: Contains ⁷⁹Br and ³⁵Cl

-

[M+2]⁺: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-

[M+4]⁺: Contains ⁸¹Br and ³⁷Cl

The relative intensities of these peaks create a unique fingerprint that unequivocally confirms the presence of one bromine and one chlorine atom in the molecule. This is a critical quality control check to validate the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching

-

~1610, 1560, 1480 cm⁻¹: C=N and C=C stretching vibrations characteristic of the quinazoline ring system

-

~1250 cm⁻¹: Ar-O-C stretching of the methoxy group

-

~800-850 cm⁻¹: C-Cl stretching

-

~600-650 cm⁻¹: C-Br stretching

Chemical Reactivity and Application in Drug Synthesis

The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SₙAr).

Mechanistic Insight: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile, typically an amine, attacks the electron-deficient C2 carbon. The electron-withdrawing nitrogen atoms at positions 1 and 3 are crucial for stabilizing the resulting negative charge in the intermediate (a Meisenheimer complex).

-

Elimination: The chloride ion is expelled, restoring the aromaticity of the quinazoline ring and forming the final C-N bond.

This high reactivity and predictability make the compound an ideal scaffold for building libraries of potential drug candidates by coupling it with various amines.[1][8]

Role as a Kinase Inhibitor Precursor

Many potent kinase inhibitors share a common 4-anilinoquinazoline or similar core structure.[1] this compound serves as a versatile platform to construct these molecules. The C2 position acts as the attachment point for side chains that can confer selectivity and potency, while the substituents at positions 6 and 7 modulate solubility and interact with specific sub-pockets of the kinase ATP-binding site.[4][6][9] The bromine at C6 can also be used for further functionalization via palladium-catalyzed cross-coupling reactions, adding another layer of synthetic versatility.[10]

Conclusion

This compound is a molecule of significant strategic importance in pharmaceutical research. Its structure has been rigorously defined by a suite of spectroscopic methods, with NMR and mass spectrometry providing unambiguous confirmation of its atomic arrangement and composition. The molecule's value lies in its chemical reactivity, specifically the electrophilic nature of the C2 carbon, which allows for predictable and efficient derivatization through SₙAr reactions. This property has cemented its role as a foundational building block in the synthesis of targeted kinase inhibitors, enabling the rapid exploration of chemical space and the development of novel therapeutics for oncology and other diseases.

References

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available from: [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health (NIH). Available from: [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Available from: [Link]

-

6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086. PubChem, National Institutes of Health. Available from: [Link]

-

6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. PubChem, National Institutes of Health. Available from: [Link]

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.

-

6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. PubChem, National Institutes of Health. Available from: [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]

-

6-Bromo-4-chloro-7-methoxyquinoline | C10H7BrClNO | CID 22931326. PubChem, National Institutes of Health. Available from: [Link]

-

6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559. PubChem, National Institutes of Health. Available from: [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). Available from: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). Available from: [Link]

-

6-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite. Available from: [Link]

-

Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. PubMed, National Institutes of Health. Available from: [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-2-chloro-7-methoxy-quinazoline | CymitQuimica [cymitquimica.com]

- 6. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 6-Bromo-2-chloro-7-methoxyquinazoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Bromo-2-chloro-7-methoxyquinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and data interpretation, ensuring scientific integrity and providing a self-validating framework for analysis.

Introduction

This compound is a substituted quinazoline, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities. This guide will delve into the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this specific molecule, providing predicted data and a thorough interpretation based on established principles and data from related structures.

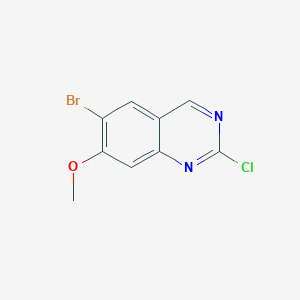

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, chloro, and methoxy groups) and the nitrogen atoms in the quinazoline ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-5 |

| ~7.50 | s | 1H | H-8 |

| ~4.00 | s | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-5 and H-8): The quinazoline core has two aromatic protons, H-5 and H-8. Due to the substitution pattern, these protons are expected to appear as singlets as they lack adjacent protons for spin-spin coupling. The electron-withdrawing nature of the bromine atom at position 6 and the pyrimidine ring will deshield the adjacent H-5 proton, causing it to resonate at a lower field (~8.05 ppm). The H-8 proton is influenced by the electron-donating methoxy group at the adjacent position 7, which would typically shield it. However, its proximity to the nitrogen at position 1 and the chloro-substituted pyrimidine ring will also have a deshielding effect, leading to a predicted chemical shift around 7.50 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet at approximately 4.00 ppm. This chemical shift is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~158.0 | C-4 |

| ~155.0 | C-7 |

| ~150.0 | C-8a |

| ~138.0 | C-5 |

| ~128.0 | C-4a |

| ~120.0 | C-6 |

| ~118.0 | C-8 |

| ~56.0 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The spectrum is expected to show several signals for quaternary carbons. The carbons directly attached to heteroatoms (C-2, C-4, C-7, and C-8a) will be significantly deshielded and appear at lower fields. C-2, being attached to a nitrogen and a chlorine atom, is predicted to be the most downfield signal. C-4, situated between two nitrogen atoms, will also be strongly deshielded. C-7, bonded to the electron-donating methoxy group, and C-8a, part of the pyrimidine ring fusion, will also resonate at low field strengths. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect.

-

Aromatic CH Carbons: The two carbons bearing protons (C-5 and C-8) will appear in the aromatic region. Their precise chemical shifts are influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the upfield region, typically around 56.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| m/z (relative intensity, %) | Assignment |

| 272/274/276 | [M]⁺, [M+2]⁺, [M+4]⁺ |

| 257/259/261 | [M-CH₃]⁺ |

| 229/231/233 | [M-CH₃-CO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 272, 274, and 276, with a characteristic intensity ratio. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine and chlorine in the molecule.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments. A common initial fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion cluster around m/z 257/259/261. Subsequent loss of carbon monoxide (CO) could then lead to a fragment at m/z 229/231/233.

The following diagram illustrates the predicted primary fragmentation pathway.

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, yet robust, protocols for the analysis of this compound.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Analysis:

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Calibrate the instrument using a known standard to ensure mass accuracy.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

Data Analysis: Examine the acquired spectrum to identify the molecular ion peak cluster and its characteristic isotopic pattern. Analyze the fragmentation pattern to identify major fragment ions, which can provide further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, and mass spectrometry, provides a robust framework for its structural elucidation and confirmation. The predicted data and interpretations presented in this guide, based on fundamental principles and literature precedents for related compounds, offer a valuable resource for researchers working with this and similar quinazoline derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in medicinal chemistry.

References

-

Katritzky, A. R., Reavill, R. E., & Swinbourne, F. J. (1966). Proton resonance spectra of heterocycles. Part II. Quinazoline and monosubstituted quinazolines. Journal of the Chemical Society B: Physical Organic, 351-354. [Link]

-

Asif, M. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(3), 1436-1445. [Link]

-

da Silva, A. D., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 6(34), 22195–22206. [Link]

-

Habibi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society, 21(1), 1-16. [Link]

-

Yun, X., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloro-7-methoxyquinazoline

Abstract

6-Bromo-2-chloro-7-methoxyquinazoline is a halogenated quinazoline derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex molecular scaffolds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. We present detailed, field-tested protocols for determining its solubility profile in various organic solvents and its stability under forced degradation conditions as stipulated by international guidelines. This document is intended for researchers, chemists, and formulation scientists to facilitate the effective use of this compound in research and development, ensuring data integrity and accelerating project timelines.

Introduction to this compound

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The subject of this guide, this compound, is a polysubstituted quinazoline whose distinct functional groups—a bromine atom at position 6, a chlorine atom at position 2, and a methoxy group at position 7—offer multiple reaction sites for synthetic elaboration.[3] The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, while the bromo group at the 6-position is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

A precise understanding of this intermediate's solubility is paramount for designing robust synthetic protocols, ensuring reaction homogeneity, and developing effective purification strategies. Similarly, knowledge of its chemical stability and degradation pathways is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage.[4][5]

Chemical Structure and Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are essential for analytical method development and for predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 953040-63-6 | [3] |

| Molecular Formula | C₉H₆BrClN₂O | [3] |

| Molecular Weight | 273.51 g/mol | [3][6] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3][7] |

| InChI Key | DQXKBPJZXVQDEU-UHFFFAOYSA-N | [3] |

| Storage | Room temperature, protected from light and moisture. | [6][7] |

Solubility Profiling

Solubility is a critical parameter that influences every stage of drug development, from synthesis to formulation. For a synthetic intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and the ease of handling. The presence of two halogen atoms and an aromatic core suggests that the molecule is largely lipophilic, predicting poor solubility in aqueous media but good solubility in common organic solvents.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol describes a standardized Shake-Flask method for determining the thermodynamic solubility of the compound in various solvents. The principle involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute.

Rationale for Method Selection: The Shake-Flask method is considered the "gold standard" for solubility determination as it measures the true thermodynamic equilibrium, providing a robust and reproducible value essential for process chemistry and formulation development.

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of the desired test solvent (e.g., DMSO, DMF, Methanol, Acetonitrile, Water) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, allow the suspension to settle for at least 1 hour. For more rapid separation, centrifuge the vials at 10,000 rpm for 10 minutes. This step is critical to ensure no undissolved solid is carried over into the sample for analysis.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with the mobile phase used for analysis to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.0). Calculate the original concentration in the supernatant to determine the solubility.

Visual Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Tabulated Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. These values are predictive based on the structure and should be confirmed experimentally.

| Solvent | Type | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Nonpolar | > 25 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 25 |

| Acetonitrile (ACN) | Polar Aprotic | 5 - 15 |

| Methanol (MeOH) | Polar Protic | 1 - 5 |

| Ethanol (EtOH) | Polar Protic | 1 - 5 |

| Water | Aqueous | < 0.1 (Practically Insoluble) |

Chemical Stability Assessment

Understanding the chemical stability of a molecule is crucial for defining storage conditions and anticipating potential degradation products.[4] The structure of this compound contains several potential liabilities. The 2-chloro substituent is an electrophilic site prone to hydrolysis, especially under basic conditions, which could yield the corresponding 2-hydroxyquinazoline. The aromatic rings may be susceptible to oxidation, and the molecule as a whole could undergo photolytic degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[8][9] The conditions described are based on the ICH guideline Q1A.[4]

Rationale for Experimental Choices: The selected stress conditions (acid, base, oxidation, heat, light) represent the most common pathways for drug degradation and are required by regulatory agencies to establish a stability-indicating method.[4][10] A target degradation of 5-20% is recommended to ensure that primary degradants are formed without excessive secondary degradation.[10]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Note: Basic hydrolysis is often much faster for chloroquinazolines.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid compound in an oven at 80°C for 7 days.

-

Photolytic Degradation: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Section 4.0).

Visual Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Summary of Expected Stability

This table summarizes the predicted stability profile based on the chemical structure.

| Stress Condition | Predicted Stability | Likely Primary Degradation Product |

| Acidic (0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Basic (0.1 M NaOH) | Labile | 6-Bromo-7-methoxyquinazolin-2(1H)-one (hydrolysis of 2-chloro group). |

| Oxidative (3% H₂O₂) | Potentially Labile | N-oxides or aromatic hydroxylation products. |

| Thermal (80°C) | Likely Stable | Minimal degradation expected in solid state. |

| Photolytic (ICH Q1B) | Potentially Labile | Potential for dehalogenation or other radical-mediated reactions. |

Analytical Methodology for Quantification

A robust, validated analytical method is the cornerstone of reliable solubility and stability data. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[4]

Recommended HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare standards in the mobile phase at the initial gradient composition.

Justification: A C18 column provides excellent retention for hydrophobic molecules like this quinazoline derivative. The acidic mobile phase (formic acid) ensures good peak shape by suppressing the ionization of the basic nitrogen atoms in the quinazoline ring. A gradient elution is necessary to ensure that the parent compound and any potential degradants (which may have very different polarities) are eluted with sharp peaks and are well-resolved.

Recommendations for Handling and Storage

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. The compound is classified as an acute oral toxicant (Category 4) and may cause skin and eye irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Based on its chemical structure, the primary long-term stability risk is hydrolysis of the 2-chloro group, which can be accelerated by moisture.

Conclusion

This guide outlines the key considerations and experimental approaches for evaluating the solubility and stability of this compound. The compound exhibits typical behavior for a lipophilic, halogenated heterocyclic compound, with good solubility in polar aprotic organic solvents and poor aqueous solubility. The primary chemical liability is the 2-chloro substituent, which is susceptible to basic hydrolysis. The provided protocols for solubility and stability assessment are robust, align with industry best practices and regulatory guidelines, and will enable researchers to generate high-quality, reliable data to support their synthetic and drug development programs.

References

-

Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18, 596-611. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

-

Austin Publishing Group. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

Ghasemi, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20093. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-2-chloro-7-methoxy-quinazoline | CymitQuimica [cymitquimica.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biomedres.us [biomedres.us]

- 6. labsolu.ca [labsolu.ca]

- 7. achmem.com [achmem.com]

- 8. longdom.org [longdom.org]

- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 10. scispace.com [scispace.com]

starting materials for 6-Bromo-2-chloro-7-methoxyquinazoline synthesis

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-7-methoxyquinazoline: Starting Materials and Core Methodologies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key intermediate in the development of targeted therapeutics. The document is intended for an audience of researchers, scientists, and professionals in drug development. We will delve into the strategic selection of starting materials, detail the core chemical transformations, and provide insights into the mechanistic underpinnings of the synthetic routes. The guide emphasizes robust and scalable methodologies, supported by established chemical literature.

Introduction and Strategic Overview

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors used in oncology. The specific arrangement of its substituents—a bromine atom at position 6, a chloro group at position 2, and a methoxy group at position 7—provides a versatile scaffold for further chemical modification and optimization of drug candidates.

The synthesis of this quinazoline derivative hinges on the construction of the core heterocyclic ring system with the desired substitution pattern. The primary strategic approach involves a convergent synthesis, beginning with a suitably substituted benzene ring precursor, which is then elaborated through cyclization and subsequent functional group manipulation. This guide will focus on the most prevalent and reliable synthetic routes, starting from readily available chemical feedstocks.

Primary Synthetic Pathway: From Substituted Anthranilic Acid

A robust and widely adopted method for the synthesis of quinazolines commences with an appropriately substituted anthranilic acid. In the case of this compound, the key starting material is 2-amino-4-bromo-5-methoxybenzoic acid . The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the key anthranilic acid intermediate, and second, the construction of the quinazoline core followed by chlorination.

Synthesis of the Key Intermediate: 2-Amino-4-bromo-5-methoxybenzoic Acid

The synthesis of 2-amino-4-bromo-5-methoxybenzoic acid can be accomplished from commercially available precursors. A common starting material is m-anisic acid (3-methoxybenzoic acid).

Step 1: Bromination of m-Anisic Acid

The initial step involves the electrophilic bromination of m-anisic acid to yield 2-bromo-5-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the sterically less hindered position ortho to the methoxy group and meta to the carboxylic acid is favored.

Experimental Protocol:

-

To a solution of m-anisic acid (1.67 mol) in acetic acid (1 L), add bromine (85 mL) followed by water (1 L).[1]

-

Heat the mixture to reflux.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Collect the precipitated product by filtration and wash with water to afford 2-bromo-5-methoxybenzoic acid.[1]

Step 2: Nitration of 2-Bromo-5-methoxybenzoic Acid

The next step is the nitration of 2-bromo-5-methoxybenzoic acid to introduce a nitro group, which will subsequently be reduced to the amine. The directing effects of the existing substituents will guide the nitro group to the desired position.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine to yield 2-amino-4-bromo-5-methoxybenzoic acid. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol (Analogous to a similar reduction):

-

Dissolve the nitro-substituted benzoic acid in a suitable solvent such as methanol.

-

Add a catalyst, typically 10% palladium on carbon.

-

Hydrogenate the mixture at room temperature under atmospheric pressure until the reaction is complete.[2]

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired 2-amino-4-bromo-5-methoxybenzoic acid.[2]

Cyclization and Chlorination to form this compound

With the key anthranilic acid in hand, the next stage involves the formation of the quinazoline ring system.

Step 1: Formation of the Quinazolinone Ring

The 2-amino-4-bromo-5-methoxybenzoic acid is cyclized to form 6-bromo-7-methoxy-2,4-quinazolinedione. This can be achieved by heating the anthranilic acid with urea.

Step 2: Dichlorination of the Quinazolinone

The resulting 6-bromo-7-methoxy-2,4-quinazolinedione is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms, yielding 6-bromo-2,4-dichloro-7-methoxyquinazoline. This is a common transformation in quinazoline chemistry, often accomplished using phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine base like N,N-dimethylaniline.[3][4]

Experimental Protocol (General Procedure):

-

A mixture of the quinazolin-2,4-dione and phosphorus oxychloride is refluxed.[4]

-

A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.[3]

-

After completion, the reaction mixture is cooled and carefully poured into ice-water to precipitate the dichlorinated product.[3][4]

-

The solid is collected by filtration and washed with water.

Step 3: Selective Reduction/Dechlorination (if necessary) or Direct Use

The target molecule is this compound. Starting from the 2,4-dichloro intermediate, a selective reaction at the more reactive 4-position would be necessary to remove the chloro group. However, a more direct route to a 2-chloro-4-oxo (or 4-hydroxy) quinazoline is often preferred to avoid this extra step.

Alternative and More Direct Cyclization-Chlorination

A more efficient approach combines the cyclization and chlorination steps. The anthranilic acid can be reacted with a suitable one-carbon synthon that leads to a quinazolinone, which is then chlorinated.

A highly effective method involves the cyclization of 2-amino-4-bromo-5-methoxybenzonitrile.

Synthesis of 2-Amino-4-bromo-5-methoxybenzonitrile

This intermediate can be prepared from the corresponding benzoic acid via the amide.

Experimental Protocol (Analogous Synthesis):

-

The 2-bromo-5-methoxybenzoic acid can be converted to the corresponding benzonitrile. A method involves heating the benzoic acid with ammonia.[5]

-

Subsequent nitration and reduction as described for the benzoic acid would yield the desired 2-amino-4-bromo-5-methoxybenzonitrile.

Cyclization and Chlorination

The 2-amino-4-bromo-5-methoxybenzonitrile can then be cyclized. A common method for forming a 2-chloro-4-aminoquinazoline from an anthranilonitrile involves reaction with phosgene or a phosgene equivalent, followed by treatment with a chlorinating agent. A more direct route to the desired product might involve a one-pot cyclization and chlorination protocol.

Summary of Starting Materials and Reagents

| Starting Material | Reagents | Intermediate/Product |

| m-Anisic Acid | Bromine, Acetic Acid, Water | 2-Bromo-5-methoxybenzoic Acid |

| 2-Bromo-5-methoxybenzoic Acid | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-intermediate |

| Nitro-intermediate | Reducing Agent (e.g., H₂, Pd/C) | 2-Amino-4-bromo-5-methoxybenzoic Acid |

| 2-Amino-4-bromo-5-methoxybenzoic Acid | Urea | 6-Bromo-7-methoxy-2,4-quinazolinedione |

| 6-Bromo-7-methoxy-2,4-quinazolinedione | POCl₃, N,N-dimethylaniline | 6-Bromo-2,4-dichloro-7-methoxyquinazoline |

Visualizing the Synthetic Workflow

Workflow for the Synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinazoline

Caption: Synthetic pathway from m-anisic acid.

Mechanistic Insights

Formation of the Quinazoline Ring

The cyclization of anthranilic acid with urea proceeds through an initial formation of an acylurea intermediate, which then undergoes an intramolecular cyclization with the elimination of ammonia to form the quinazolinedione.

Chlorination with Phosphorus Oxychloride

The conversion of the hydroxyl groups of the quinazolinedione to chloro groups using POCl₃ is a classic nucleophilic substitution reaction on the phosphorus atom. The oxygen of the hydroxyl group attacks the electrophilic phosphorus of POCl₃, leading to the formation of a good leaving group, which is then displaced by a chloride ion.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The most reliable route commences with the synthesis of the key intermediate, 2-amino-4-bromo-5-methoxybenzoic acid, from readily available starting materials like m-anisic acid. Subsequent cyclization to form the quinazolinone core, followed by a robust chlorination step, yields the desired product or a close precursor. The methodologies outlined in this guide are well-established in the chemical literature and provide a solid foundation for the laboratory-scale synthesis and process development of this important pharmaceutical intermediate.

References

- Guidechem. "How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ." Accessed January 20, 2026.

- Benchchem. "6-Bromo-7-chloro-2-methylquinazolin-4-ol | 1698026-73-1." Accessed January 20, 2026.

- Emami, L., et al. "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- Guidechem. "What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?" Accessed January 20, 2026.

- PrepChem.com. "Synthesis of 2-bromo-5-methoxybenzoic acid." Accessed January 20, 2026.

- ChemicalBook. "6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis." Accessed January 20, 2026.

- CymitQuimica. "6-Bromo-2-chloro-7-methoxy-quinazoline | 953040-63-6." Accessed January 20, 2026.

- Google Patents. "CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline." Accessed January 20, 2026.

- Der Pharma Chemica. "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- Google Patents. "CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid." Accessed January 20, 2026.

- Sigma-Aldrich. "6-Bromo-2-chloroquinazoline." Accessed January 20, 2026.

- ChemicalBook. "2-AMINO-4-METHOXY-BENZOIC ACID synthesis." Accessed January 20, 2026.

- Sigma-Aldrich. "2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9." Accessed January 20, 2026.

- European Patent Office. "ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1." 2022.

- Google Patents. "CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline." Accessed January 20, 2026.

- ChemScene. "Methyl 6-bromo-4-chloro-7-methoxyquinazoline-2-carboxylate | 2883759-86-0." Accessed January 20, 2026.

- Google Patents. "CN105837503A - Preparation method for 6-bromine quinoline." Accessed January 20, 2026.

- Google Patents. "CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline." Accessed January 20, 2026.

- PrepChem.com. "Synthesis of 6-Bromo-2-methoxyquinoline." Accessed January 20, 2026.

- "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids." ScienceDirect.

- ResearchGate. "[Heterocycles. 3.

- ResearchGate. "Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile."

Sources

Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Quinazolines

The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow it to interact with a wide array of biological targets with high affinity, making it a cornerstone in the design of novel therapeutic agents.[1][2] From the early discovery of the sedative-hypnotic methaqualone to the development of targeted cancer therapies like gefitinib, the versatility of the quinazoline core has been repeatedly demonstrated.[3][4] This guide provides an in-depth exploration of the diverse biological activities of substituted quinazolines, focusing on the mechanistic underpinnings of their actions, key structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.

Anticancer Activity: Targeting the Engines of Malignancy

The most prominent and clinically successful application of quinazoline derivatives is in oncology.[5][6] These compounds exert their effects through multiple mechanisms, most notably by inhibiting key enzymes and proteins that drive cancer cell proliferation, survival, and metastasis.[6][7]

Inhibition of Protein Tyrosine Kinases (PTKs)

Tyrosine kinases are a family of enzymes crucial for cellular signaling pathways that regulate growth, differentiation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Quinazoline derivatives have proven to be exceptionally effective as ATP-competitive kinase inhibitors.[5][8]